![molecular formula C46H43Cl2FeNOP2Ru B2555538 Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane CAS No. 212133-11-4](/img/structure/B2555538.png)
Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane
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Description
Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane is a useful research compound. Its molecular formula is C46H43Cl2FeNOP2Ru and its molecular weight is 915.62. The purity is usually 95%.
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Scientific Research Applications
Gold-catalyzed Cycloisomerization
A study by Li et al. (2014) explores a synthetic method for preparing 1H-cyclopenta[b]naphthalenes, cis-cyclopenten-2-yl δ-diketones, and bicyclo[3.2.0]hepta-1,5-dienes efficiently through gold-catalyzed cycloisomerization of 1,6-diyne esters. This method utilizes the electronic and steric differences in gold(I) complexes with phosphine and NHC ligands, and gold(III) complexes, combined with substrate substitution patterns (Li et al., 2014).
Photoluminescence Properties of Cyclopentadiene Derivatives
Zhang et al. (2013) synthesized a series of cyclopentadiene derivatives exhibiting aggregation-induced emission enhancement (AIEE) characteristics. These compounds display solvent-dependent fluorescence emissions, which are influenced by intermolecular C–H…π interactions and X-aggregation molecule stacking (Zhang et al., 2013).
Palladium- and Rhodium-Catalysed Cyclisation
Grigg et al. (1984) reported that certain hepta-1,6-dienes cyclise to form 4,4-disubstituted 1,2-dimethylcyclopent-2-enes and 1-methyl-2-methylenecyclopentanes using palladium acetate and chlorotris(triphenylphosphine)rhodium(I) catalysts, respectively. This research contributes to understanding mechanisms in catalytic processes involving cyclopentenes and methylenecyclopentenes (Grigg et al., 1984).
Thermochemistry of Cyclopentadiene Derivatives
Catoire et al. (2003) focused on the thermochemistry of various cyclopenta-1,3-diene derivatives. Their research presented gas-phase thermochemical properties, obtained from high-level ab initio quantum chemistry calculations, for these compounds, which are significant in combustion modeling (Catoire et al., 2003).
Cobalt-Catalyzed Cycloaddition
Hilt et al. (2008) explored the cobalt-catalyzed [2+2+2] cycloaddition of two alkynes and a 1,3-diene, yielding vinyl-substituted cyclohexa-1,3-diene derivatives. This study contributes to the development of new methodologies for synthesizing cyclohexa-1,3-dienes (Hilt et al., 2008).
pH Indicators from Cyclopentadiene Derivatives
Nourmohammadian et al. (2007) discovered that (triphenylphosphoranylidene)cyclopenta-1,3-dienes with zwitterionic resonance structures can act as new pH indicators. These compounds exhibited strong colors with high extinction coefficients in the alkali pH range, demonstrating their potential as pH indicators in specific pH ranges (Nourmohammadian et al., 2007).
properties
CAS RN |
212133-11-4 |
---|---|
Molecular Formula |
C46H43Cl2FeNOP2Ru |
Molecular Weight |
915.62 |
IUPAC Name |
cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane |
InChI |
InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q-1;;-1;;;2*+2/p-2/t21-;;;;;;/m1....../s1 |
InChI Key |
RKBAYBDGVOXZHR-KOFDSZFWSA-L |
SMILES |
CC(C)C1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
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